molecular formula C7H12N4O8 B14583469 2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid CAS No. 61383-49-1

2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid

Cat. No.: B14583469
CAS No.: 61383-49-1
M. Wt: 280.19 g/mol
InChI Key: HPPKSNZWELXVIC-UHFFFAOYSA-N
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Description

2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane backbone with nitroazanediyl groups and diacetic acid functionalities, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,3-diaminopropane with nitro-substituted acetic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dichloromethane, with the addition of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and binding affinity. The diacetic acid moieties may also play a role in chelation and coordination with metal ions, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Similar compounds to 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid include:

    2,2’-[Propane-1,3-diylbis(azanediyl)]diacetic acid: Lacks the nitro groups, resulting in different reactivity and applications.

    2,2’-[Propane-1,3-diylbis(nitroazanediyl)]tetraacetic acid: Contains additional acetic acid groups, which may enhance its chelating properties. The uniqueness of 2,2’-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid lies in its specific combination of nitro and diacetic acid functionalities, providing distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61383-49-1

Molecular Formula

C7H12N4O8

Molecular Weight

280.19 g/mol

IUPAC Name

2-[3-[carboxymethyl(nitro)amino]propyl-nitroamino]acetic acid

InChI

InChI=1S/C7H12N4O8/c12-6(13)4-8(10(16)17)2-1-3-9(11(18)19)5-7(14)15/h1-5H2,(H,12,13)(H,14,15)

InChI Key

HPPKSNZWELXVIC-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)[N+](=O)[O-])CN(CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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